N-[1-(3-Methylphenyl)ethenyl]acetamide
Description
N-[1-(3-Methylphenyl)ethenyl]acetamide is an acetamide derivative featuring a 3-methylphenyl group attached to an ethenyl moiety. This compound belongs to the class of α-arylenamides, which are characterized by their conjugated enamide structure (C=C-N-C=O).
This method typically involves the reaction of substituted acetophenone oximes with iron(II) acetate under mild conditions, yielding enamide derivatives in moderate to high yields.
Properties
CAS No. |
177750-16-2 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-[1-(3-methylphenyl)ethenyl]acetamide |
InChI |
InChI=1S/C11H13NO/c1-8-5-4-6-11(7-8)9(2)12-10(3)13/h4-7H,2H2,1,3H3,(H,12,13) |
InChI Key |
NLVUEOOPDMWEKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Methylphenyl)ethenyl]acetamide typically involves the reaction of 3-methylacetophenone with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Methylphenyl)ethenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in N-[1-(3-Methylphenyl)ethyl]acetamide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of N-[1-(3-Methylphenyl)ethyl]acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[1-(3-Methylphenyl)ethenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(3-Methylphenyl)ethenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds are compared (Table 1):
| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| N-[1-(3-Methylphenyl)ethenyl]acetamide | 3-Methyl (phenyl) | C11H13NO | 175.23* | Ethenyl linker, methyl substitution |
| N-(1-(4-Fluorophenyl)vinyl)acetamide | 4-Fluoro (phenyl) | C10H10FNO | 179.19 | Electron-withdrawing fluorine group |
| N-(1-(4-Bromophenyl)ethenyl)acetamide | 4-Bromo (phenyl) | C10H10BrNO | 256.10 | Heavy atom substitution (Br) |
| N-(3-Methylphenyl)acetamide | 3-Methyl (phenyl) | C9H11NO | 149.19 | Lacks ethenyl group |
| N-[1-(4-(Phenylethynyl)phenyl)ethyl]acetamide | Phenylethynyl (para) | C18H17NO | 263.34 | Extended conjugation (ethynyl linker) |
*Calculated based on analogous structures.
Key Observations :
- Substituent Effects : The 3-methyl group in the target compound enhances steric bulk compared to the 4-fluoro or 4-bromo derivatives. Fluorine and bromine substituents introduce electronic effects (electron-withdrawing and polarizability, respectively), influencing reactivity in cross-coupling reactions .
- Ethenyl vs. Ethynyl Linkers : The ethenyl group in this compound provides conjugation but less rigidity compared to ethynyl-linked analogues, which may affect binding affinity in biological systems .
Physicochemical Properties
However, inferences can be drawn from analogues:
- N-(3-Methylphenyl)acetamide: Reported as a white crystalline solid with a melting point of ~135–138°C, soluble in organic solvents like ethanol .
Comparison Highlights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
